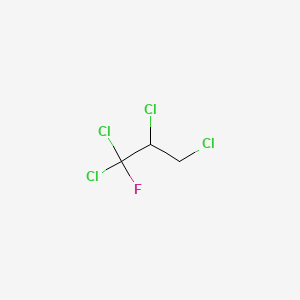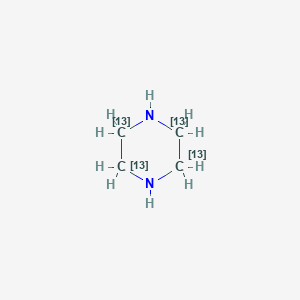
(2,3,5,6-13C4)1,4-diazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5,6-13C4)1,4-diazinane is a compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. These compounds consist of a saturated four-carbon, two-nitrogen ring. The specific isotopic labeling with carbon-13 at positions 2, 3, 5, and 6 makes this compound particularly useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-13C4)1,4-diazinane typically involves the incorporation of carbon-13 isotopes into the diazinane structure. This can be achieved through various synthetic routes, including the use of labeled precursors in cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled starting materials. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(2,3,5,6-13C4)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce halogenated or alkylated derivatives .
科学的研究の応用
(2,3,5,6-13C4)1,4-diazinane has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
作用機序
The mechanism of action of (2,3,5,6-13C4)1,4-diazinane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes and other biomolecules. This can provide insights into its biological effects and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Piperazine: A similar compound with a six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals.
Hexahydropyrimidine: Another six-membered ring compound with two nitrogen atoms, used in various chemical applications.
Hexahydropyridazine: Similar in structure but with different nitrogen atom positions, used in chemical synthesis.
Uniqueness
The uniqueness of (2,3,5,6-13C4)1,4-diazinane lies in its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .
特性
CAS番号 |
525586-93-0 |
|---|---|
分子式 |
C4H10N2 |
分子量 |
90.107 g/mol |
IUPAC名 |
(2,3,5,6-13C4)1,4-diazinane |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 |
InChIキー |
GLUUGHFHXGJENI-JCDJMFQYSA-N |
異性体SMILES |
[13CH2]1[13CH2]N[13CH2][13CH2]N1 |
正規SMILES |
C1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


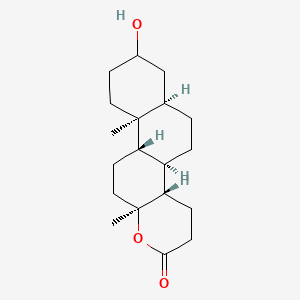
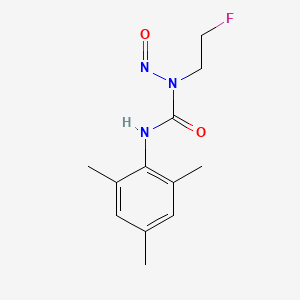
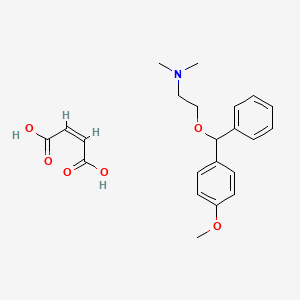
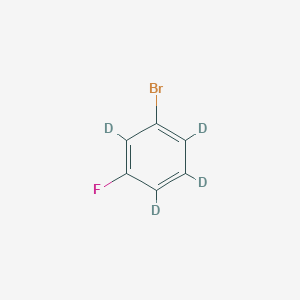
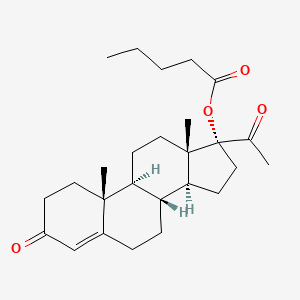

![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
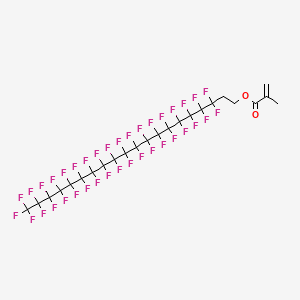
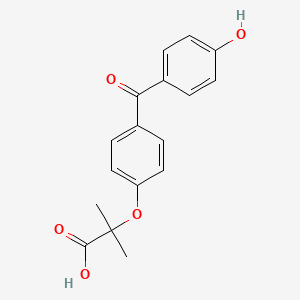

![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)

